3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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Overview
Description
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a fluorinated organic compound with the molecular formula C₉H₁₄F₃NO₅. This compound is classified as a harmful/irritant substance, requiring careful handling and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the reaction of piperidine with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted piperidine derivatives .
Scientific Research Applications
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
- 1-(Piperidin-4-yl)-2,2,2-trifluoroethan-1-ol ethane-1,2-dioate
Uniqueness
3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H14F3NO5 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-3-ylethanol |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
HFOXSBGABFJAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(F)(F)F)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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